Elevated Lipophilicity (logP) Relative to All Short-Alkyl 2-Substituted Imidazole-4-carboxamides
2-Cyclopropyl-1H-imidazole-4-carboxamide exhibits a computed logP of +0.205, in contrast to the unsubstituted parent scaffold (logP –0.508), the 2-methyl analog (logP –0.183), and the 2-ethyl analog (logP –0.38) [1][2]. This represents the only positive logP among short-alkyl 2-substituted imidazole-4-carboxamides, implying a fundamentally different lipophilicity profile [1].
| Evidence Dimension | Computed octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = +0.205 |
| Comparator Or Baseline | Unsubstituted (1H-imidazole-4-carboxamide) logP = –0.508; 2-methyl logP = –0.183; 2-ethyl logP = –0.38 |
| Quantified Difference | ΔlogP = +0.71 (vs. unsubstituted); ΔlogP = +0.39 (vs. 2-methyl); ΔlogP = +0.59 (vs. 2-ethyl) |
| Conditions | Computed logP; values sourced from ChemBase, ChemScene, and ChemSrc databases |
Why This Matters
Positive logP is a critical determinant of membrane permeability and CNS penetration potential; the cyclopropyl analog is the only member of this series predicted to favor passive membrane diffusion, directly impacting its utility in cell-based assays and fragment-to-lead campaigns.
- [1] ChemBase. 2-cyclopropyl-1H-imidazole-4-carboxamide. logP 0.205. http://www.chembase.cn/substance-515781.html View Source
- [2] ChemBase. 1H-imidazole-4-carboxamide. logP –0.508. http://www.chembase.cn/substance-560271.html View Source
